molecular formula C5H8O4 B1590615 (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one CAS No. 185836-34-4

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Cat. No. B1590615
M. Wt: 132.11 g/mol
InChI Key: DNSGQMOSYDHNHO-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C5H8O4 . It is a colorless to almost colorless clear liquid . The compound has a molecular weight of 132.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m1/s1 . This indicates the compound’s molecular structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound has a specific rotation [a]20/D of +44.0 to +47.0 deg (neat) . It has a boiling point of 106 °C at 0.9 mmHg . The compound has a specific gravity of 1.24 at 20/20 and a refractive index of 1.44 . It is soluble in water .

Scientific Research Applications

Crystal Structure Analysis

  • The compound exhibits a dioxolane ring and two aromatic rings, with intramolecular and intermolecular hydrogen bonds forming a network in the crystal structure (Li, Wang, & Chen, 2001).

Impact on Physical and Electrolytic Properties

Polymerization Reactions

  • The methoxymethyl cation reacts with cyclic acetals like 1,3-dioxolane, affecting the equilibrium in polymerization reactions (Szymanski & Penczek, 1982).

Asymmetric Synthesis

  • Utilized in the asymmetric synthesis of α-hydroxy esters, demonstrating potential in chiral auxiliary applications (Jung, Ho, & Kim, 2000).

Catalyzed Reactions in Organic Chemistry

  • The compound is used in rhodium(III)-catalyzed C-H allylation reactions, providing a method to synthesize allylic alcohols (Zhang et al., 2014).

Application in Herbicide and Perfume Chemistry

Enthalpic Changes in Stereochemistry

  • Involved in studies of enthalpic changes on mixing enantiomers of related compounds, contributing to understanding molecular interactions (Kimura et al., 2006).

Safety And Hazards

The compound is intended for research and development use only and is not recommended for medicinal, household, or other uses . For safety information, it is advised to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(4R)-4-(methoxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSGQMOSYDHNHO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547245
Record name (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

CAS RN

185836-34-4
Record name (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(methoxymethyl)-1,3-dioxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Reactant of Route 2
Reactant of Route 2
(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Reactant of Route 3
Reactant of Route 3
(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Reactant of Route 4
Reactant of Route 4
(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Reactant of Route 5
Reactant of Route 5
(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Reactant of Route 6
Reactant of Route 6
(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Citations

For This Compound
5
Citations
AR Young-Gonzales, K Adrjanowicz… - The Journal of …, 2017 - pubs.aip.org
We have measured the nonlinear dielectric behavior of several highly polar propylene carbonate (PC) derivatives in the vicinity of their glass transition temperatures. Focus is on the …
Number of citations: 17 pubs.aip.org
K Dahl, TL Collier, R Cheng, X Zhang… - Journal of Labelled …, 2018 - Wiley Online Library
Carbon‐11‐labeled carbon dioxide is the most common feedstock for the synthesis of positron emission tomography radiotracers and can be directly used for 11 C‐carbonylation. …
RALS Santos, DCGA Pinto… - Heterocycles: Synthesis …, 2022 - Wiley Online Library
Nuclear magnetic resonance (NMR) spectroscopy remains the first tool used in organic compound characterization. Proton and carbon NMR data are of most importance to help other …
Number of citations: 0 onlinelibrary.wiley.com
M Monbaliu
Number of citations: 0
松田建児, 入江正浩 - tcichemicals.com
光照射により可逆に色の変化を起こす現象は一般にフォトクロミズムと呼ばれる 1). この現象を示す多くのフォトクロミック化合物は, 光照射によって生じた 2 つの異性体間で, 色だけでなく分子の幾何…
Number of citations: 3 www.tcichemicals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.